methyl (1S,12S,19S)-12-acetyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,9-tetraene-10-carboxylate
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Overview
Description
(+)-Minovincine is a natural product found in Tabernaemontana coriacea with data available.
Scientific Research Applications
Synthesis and Chemical Transformations
- (+)-Minovincine has been a subject of extensive research in the field of synthetic organic chemistry. For instance, Morikawa, Harada, and Nishida (2015) achieved the catalytic and enantioselective total synthesis of (-)-minovincine, utilizing a chiral holmium complex-catalyzed asymmetric Diels-Alder reaction. This synthesis was notable for its efficiency, yielding the highly substituted hydrocarbazole derivative without waste stereoisomers Takahiro Morikawa, S. Harada, & A. Nishida, 2015.
- Similarly, Laforteza, Pickworth, and MacMillan (2013) completed the enantioselective total synthesis of (-)-minovincine in nine chemical steps, demonstrating the molecule's potential for streamlined synthetic routes B. N. Laforteza, M. Pickworth, & D. MacMillan, 2013.
- Varga et al. (2020) also contributed to this field by synthesizing (−)‐minovincine and (−)‐aspidofractinine, leveraging a series of cascade reactions to rapidly construct complex molecular frameworks, which highlights the versatility of (+)-minovincine in synthetic organic chemistry S. Varga, Péter Angyal, Gábor Martin, O. Egyed, T. Holczbauer, & T. Soós, 2020.
Biogenetic Synthesis
- Kuehne, Li, and Wei (2000) explored the biogenetic synthesis of kopsijasminilam and deoxykopsijasminilam derived from racemic minovincine, which underscores the potential of (+)-Minovincine as a precursor in the biogenetic synthesis of complex natural products M. Kuehne, Y. Li, & C. Wei, 2000.
Stress-Induced Alkaloid Modification
- Abouzeid et al. (2017) and (2019) investigated the effects of methyl jasmonate treatment on Vinca minor leaves, finding that it significantly altered the pattern and composition of indole alkaloids, including minovincine. This suggests a potential role of environmental or stress-induced factors in modulating the production and transformation of (+)-Minovincine and related alkaloids in plants Sara Abouzeid, U. Beutling, F. Surup, Fatma M. Abdel Bar, M. Amer, F. Badria, M. Yahyazadeh, M. Brönstrup, & D. Selmar, 2017, Sara Abouzeid, U. Beutling, & D. Selmar, 2019.
Properties
CAS No. |
15622-69-2 |
---|---|
Molecular Formula |
C21H24N2O3 |
Molecular Weight |
352.4 g/mol |
IUPAC Name |
methyl (1S,12S,19S)-12-acetyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,9-tetraene-10-carboxylate |
InChI |
InChI=1S/C21H24N2O3/c1-13(24)20-8-5-10-23-11-9-21(19(20)23)15-6-3-4-7-16(15)22-17(21)14(12-20)18(25)26-2/h3-4,6-7,19,22H,5,8-12H2,1-2H3/t19-,20-,21-/m1/s1 |
InChI Key |
DAWIIFABKVMRDV-NJDAHSKKSA-N |
Isomeric SMILES |
CC(=O)[C@]12CCCN3[C@H]1[C@]4(CC3)C5=CC=CC=C5NC4=C(C2)C(=O)OC |
SMILES |
CC(=O)C12CCCN3C1C4(CC3)C5=CC=CC=C5NC4=C(C2)C(=O)OC |
Canonical SMILES |
CC(=O)C12CCCN3C1C4(CC3)C5=CC=CC=C5NC4=C(C2)C(=O)OC |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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